

2-Chloro-5-iodobenzyl chloride CAS number and structure

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Compound of Interest

Compound Name: 2-Chloro-5-iodobenzyl chloride

CAS No.: 1261671-12-8

Cat. No.: B582455

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Technical Monograph: 2-Chloro-5-iodobenzyl Chloride

CAS Number: 1261671-12-8 Document Type: Technical Guide & Synthetic Protocol Version: 2.1 (Scientific Reference)

Executive Summary

2-Chloro-5-iodobenzyl chloride (CAS 1261671-12-8) is a high-value trisubstituted aromatic intermediate utilized primarily in the synthesis of SGLT2 inhibitors and complex kinase inhibitors.^[1] Its structural uniqueness lies in its orthogonal reactivity profile: it possesses three distinct "handles" (benzylic chloride, aryl iodide, and aryl chloride) that allow for sequential, chemoselective functionalization.

This guide provides a definitive technical breakdown of the molecule, focusing on its synthesis from stable precursors, its specific reactivity hierarchy in palladium-catalyzed cross-couplings, and handling protocols required for its use in GMP environments.

Chemical Identity & Physiochemical Profile[1][2][3] [4][5]

The molecule is defined by a 1,2,4-substitution pattern on the benzene ring. The benzylic chloride serves as the primary electrophile, while the iodine atom provides a site for facile oxidative addition by transition metals.

Property	Specification
IUPAC Name	1-(Chloromethyl)-2-chloro-5-iodobenzene
Common Name	2-Chloro-5-iodobenzyl chloride
CAS Number	1261671-12-8
Molecular Formula	C ₇ H ₅ Cl ₂ I
Molecular Weight	286.92 g/mol
SMILES	<chem>ClCc1cc(I)ccc1Cl</chem>
Appearance	Off-white to pale yellow crystalline solid or semi-solid
Melting Point	29–33 °C (Low melting solid)
Solubility	Soluble in DCM, THF, EtOAc; reacts with nucleophilic solvents
Key Precursor	2-Chloro-5-iodobenzyl alcohol (CAS 1035155-69-1)

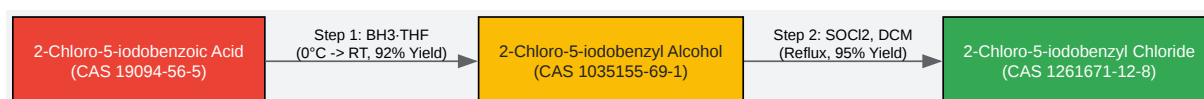
Synthetic Access & Methodology

Direct halogenation of 2-chloro-5-iodotoluene is possible but often suffers from poor regioselectivity (over-chlorination). The preferred "Senior Scientist" route—prioritizing yield and purity—proceeds via the reduction of the commercially stable acid to the alcohol, followed by deoxyhalogenation.

Validated Synthetic Pathway

The synthesis is a two-step sequence starting from 2-Chloro-5-iodobenzoic acid (CAS 19094-56-5).

- Reduction: Chemoselective reduction of the carboxylic acid to the benzyl alcohol using Borane-THF or NaBH₄/BF₃·Et₂O.
- Chlorination: Conversion of the alcohol to the chloride using Thionyl Chloride (SOCl₂).



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Figure 1: Validated synthetic route from stable acid precursor to the target benzyl chloride.

Detailed Experimental Protocol (Step 2: Chlorination)

Note: This protocol assumes the starting material is 2-Chloro-5-iodobenzyl alcohol.

Reagents:

- 2-Chloro-5-iodobenzyl alcohol (1.0 eq)^{[2][3][4][5]}
- Thionyl Chloride (SOCl₂) (1.5 eq)
- Dichloromethane (DCM) [Anhydrous]
- Catalytic DMF (0.05 eq)

Procedure:

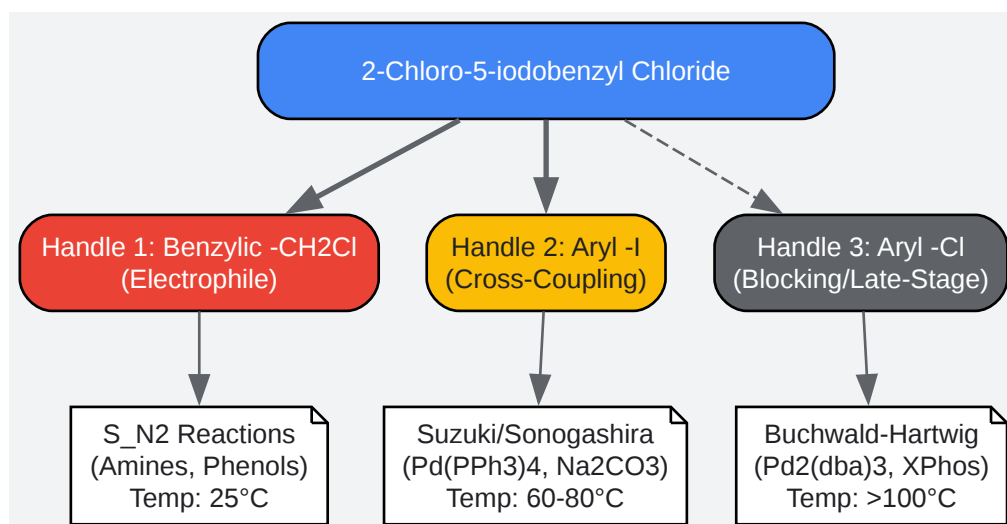
- Dissolution: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2-chloro-5-iodobenzyl alcohol in anhydrous DCM (5 mL/mmol).
- Activation: Add catalytic DMF (1-2 drops). Cool the solution to 0°C.

- Addition: Dropwise add SOCl_2 over 20 minutes. The reaction will evolve HCl and SO_2 gas (scrubber required).
- Reflux: Allow the mixture to warm to room temperature, then heat to mild reflux (40°C) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (lower R_f) should disappear.
- Workup: Evaporate the solvent and excess SOCl_2 under reduced pressure.
- Purification: The residue is usually pure enough for use. If necessary, pass through a short pad of silica gel using Hexanes/DCM (1:1) to remove trace acid impurities.

Chemoselectivity & Orthogonal Reactivity

The value of **2-Chloro-5-iodobenzyl chloride** lies in its ability to undergo sequential reactions without protecting groups. The reactivity hierarchy is strictly defined:

- Benzylic Chloride (Rank 1): Most reactive. Undergoes $\text{S}_\text{N}2$ substitution with amines, phenols, or thiols at Room Temperature.
- Aryl Iodide (Rank 2): Intermediate reactivity. Undergoes Pd-catalyzed oxidative addition (Suzuki, Sonogashira) at $60\text{--}80^\circ\text{C}$.
- Aryl Chloride (Rank 3): Least reactive. Requires specialized ligands (e.g., Buchwald biaryl phosphines) and high temperatures ($>100^\circ\text{C}$) to activate.



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Figure 2: Orthogonal reactivity map demonstrating the sequence of functionalization.

Application in Drug Discovery (SGLT2 Class)

This scaffold is a structural analog to the linkers used in gliflozin-class drugs (e.g., Empagliflozin). The benzylic position often links the sugar moiety (or a proximal phenyl ring) to the distal aryl ring, while the iodine allows for the attachment of the distal aromatic system via Suzuki coupling.

Safety & Handling (MSDS Summary)

Hazard Classification:

- Corrosive (Skin/Eye): Benzyl chlorides are potent lachrymators and alkylating agents.
- Sensitizer: Potential to cause allergic skin reactions.

Handling Protocols:

- Containment: All weighing and transfers must occur inside a certified fume hood.
- Decontamination: Spills should be treated with 10% aqueous ammonium hydroxide or ethanolamine to quench the alkylating potential before cleanup.
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolyzes to alcohol and HCl).

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- To cite this document: BenchChem. [2-Chloro-5-iodobenzyl chloride CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b582455/docs#2-chloro-5-iodobenzyl-chloride-cas-number-and-structure>]

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